molecular formula C18H12FN3O4D8 B602689 Levofloxacin-d8 CAS No. 1217716-71-6

Levofloxacin-d8

Numéro de catalogue B602689
Numéro CAS: 1217716-71-6
Poids moléculaire: 369.42
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levofloxacin-d8 is the deuterium labeled Levofloxacin . Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .


Molecular Structure Analysis

Levofloxacin-d8 has a molecular formula of C18H20FN3O4 . Its molecular weight is 369.4 g/mol . The IUPAC name is (2 S )-7-fluoro-2-methyl-6- (2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo [7.3.1.0 5,13 ]trideca-5 (13),6,8,11-tetraene-11-carboxylic acid .


Chemical Reactions Analysis

Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .


Physical And Chemical Properties Analysis

Levofloxacin-d8 has a molecular weight of 369.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . Its rotatable bond count is 2 . The exact mass is 369.19399826 g/mol .

Applications De Recherche Scientifique

Pharmaceutical Enhancement with Fatty Acids

Scientific Field

Pharmaceutical Sciences

Application Summary

Levofloxacin-d8 is explored for its potential to form deep eutectic systems with fatty acids, enhancing its pharmaceutical properties and antibacterial activity.

Methods of Application

Levofloxacin is combined with fatty acids like capric acid and geranic acid at various molar ratios. Techniques such as nuclear magnetic resonance, infrared spectroscopy, and differential scanning calorimetry are used for analysis.

Results Summary

The formulations exhibit synergistic effects against levofloxacin-sensitive and resistant Gram-negative bacteria, suggesting a promising strategy to combat antimicrobial resistance .

Thionated Levofloxacin for Enhanced Therapeutic and Analytical Applications

Scientific Field

Medicinal Chemistry

Application Summary

Thionated derivatives of Levofloxacin-d8 are synthesized to investigate their potential as a new generation of quinolones with improved therapeutic and analytical applications.

Methods of Application

The thionated form of Levofloxacin-d8 is tested for antibacterial activity, biocompatibility, and cytotoxicity, along with spectroscopic properties.

Results Summary

The thionated compound shows promising minimum inhibitory concentrations against various bacteria, improved biocompatibility with normal cells, and increased cytotoxicity against cancer cells. It also exhibits a distinctive absorption peak, indicating potential for enhanced pharmacokinetic and safety profiles .

Electrocatalytic Degradation in Water Treatment

Scientific Field

Environmental Chemistry

Application Summary

Levofloxacin-d8 is used to study the electrocatalytic degradation of levofloxacin in the presence of chloride ions, which is relevant for water treatment processes.

Methods of Application

The influence of chloride ions on the degradation performance of levofloxacin is examined using various types of anodes in electrocatalytic oxidation processes.

Results Summary

The study aims to understand the mechanism of radical transformation on different anodes, which is crucial for optimizing water treatment methods .

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic, used to treat bacterial infections . It is a safe and effective medicine on the World Health Organization’s essential medicines list . It was patented in 1987 and subsequently received FDA-approval in 1996 for medical use in the United States .

Propriétés

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-FMBBTWBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675991
Record name (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levofloxacin-d8

CAS RN

1217716-71-6
Record name (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
27
Citations
X Zheng, EM Jongedijk, Y Hu, J Kuhlin, R Zheng… - … of Chromatography B, 2020 - Elsevier
… The reference standards of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol, as well as their internal standards of moxifloxacin-d4, levofloxacin-d8, …
Number of citations: 17 www.sciencedirect.com
T Orihara - BUNSEKI KAGAKU, 2020 - jstage.jst.go.jp
… 20 ng of levofloxacin-d8 20 ng of (R)-ofloxacin-d3 … 7 Time course plot of the peak area ratio of levofloxacin and levofloxacin-d8 Analytical conditions are the same as those given in Fig. 6…
Number of citations: 0 www.jstage.jst.go.jp
S Lefeuvre, J Bois-Maublanc, L Hocqueloux… - … of Chromatography B, 2017 - Elsevier
Antibiotic (ATB) treatment of critically ill patients with pathophysiological injuries remains a challenge due to the constant increase in antimicrobial resistance. Therapeutic drug …
Number of citations: 76 www.sciencedirect.com
W Lu, M Pan, H Ke, J Liang, W Liang, P Yu… - Frontiers in …, 2022 - frontiersin.org
… internal standards (piperacillin-d5 at 18.92 μg mL −1 , cefuroxime-d3 at 20.21 μg mL −1 , cefoperazone-d5 at 21.05 μg mL −1 , meropenem-d6 at 18.97 μg mL −1 , levofloxacin-d8 at …
Number of citations: 7 www.frontiersin.org
S Bahrpeyma, M Reinisalo, L Hellinen, S Auriola… - Journal of Controlled …, 2022 - Elsevier
… Internal standards were levofloxacin D8, and rac timolol-d5 maleate salt. These aliquots were vortexed for 10 s followed by 10 min of centrifugation at 14000 g at 4 C. Finally, 100 μL of …
Number of citations: 3 www.sciencedirect.com
L Hellinen, S Bahrpeyma, AK Rimpelä, M Hagström… - Pharmaceutics, 2020 - mdpi.com
… All internal standards, namely levofloxacin D8, terazosin D8, and papaverine D3, were … and papaverine D3), 28 V (levofloxacin and levofloxacin D8), source temperature 150 C, and …
Number of citations: 18 www.mdpi.com
J Sarathy, L Blanc, N Alvarez-Cabrera… - Antimicrobial agents …, 2019 - Am Soc Microbiol
Fluoroquinolones represent the pillar of multidrug-resistant tuberculosis (MDR-TB) treatment, with moxifloxacin, levofloxacin, or gatifloxacin being prescribed to MDR-TB patients. …
Number of citations: 45 journals.asm.org
P Denti, AJ Garcia-Prats, HR Draper… - Antimicrobial agents …, 2018 - Am Soc Microbiol
… Levofloxacin-d8 was used as the internal standard. The lower limit of quantification (LLOQ) was set at the concentration of the lowest validated standard for levofloxacin, 0.0781 mg/liter. …
Number of citations: 45 journals.asm.org
T Mercier, V Desfontaine, S Cruchon… - … of Chromatography B, 2022 - Elsevier
Objective Anti-tuberculosis (antiTB) drugs are characterized by an important inter-interindividual pharmacokinetic variability poorly predictable from individual patients’ characteristics. …
Number of citations: 6 www.sciencedirect.com
J Park, N Yamashita, C Park, T Shimono, DM Takeuchi… - Chemosphere, 2017 - Elsevier
We investigated the concentrations of 57 target compounds in the different treatment units of various biological treatment processes in South Korea, including modified biological …
Number of citations: 145 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.